2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-
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Overview
Description
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE is a complex organic compound that features a bromophenyl group attached to a tetrahydrophenanthrolinone structure
Preparation Methods
One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the phenanthrolinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.
Comparison with Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE include:
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-2-ONE: Differing by the position of the carbonyl group, which can affect its reactivity and applications.
1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Substitution of bromine with chlorine, leading to changes in chemical properties and reactivity.
1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Introduction of a methoxy group, which can influence the compound’s electronic properties and interactions.
The uniqueness of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE lies in its specific combination of the bromophenyl group and the tetrahydrophenanthrolinone core, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrN2O |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,4-dihydro-1H-4,7-phenanthrolin-3-one |
InChI |
InChI=1S/C18H13BrN2O/c19-12-5-3-11(4-6-12)14-10-17(22)21-16-8-7-15-13(18(14)16)2-1-9-20-15/h1-9,14H,10H2,(H,21,22) |
InChI Key |
VQGFWOCUHCTBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC3=C2C=CC=N3)NC1=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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